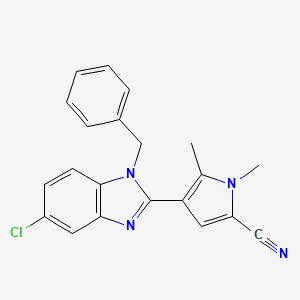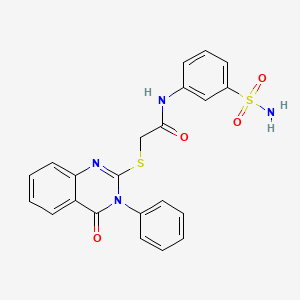
4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile, also known as BRD-7389, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile inhibits the activity of bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression and plays a crucial role in cell growth and division. By inhibiting the activity of BRD4, 4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile has been shown to have significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile has been shown to reduce the expression of inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile has several advantages for use in lab experiments. It has been shown to have high potency and selectivity for BRD4, making it a valuable tool for studying the role of BRD4 in various biological processes. However, one limitation of 4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile is that it can be cytotoxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile. One area of interest is the development of more potent and selective BRD4 inhibitors. Additionally, further studies are needed to investigate the potential therapeutic applications of 4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile in various diseases, including cancer and inflammatory diseases. Furthermore, the role of BRD4 in various biological processes is still not fully understood, and future research is needed to elucidate its functions.
合成法
4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 5-chloro-1-benzylbenzimidazole, which is then reacted with 1,5-dimethyl-2-(pyrrol-2-yl)acetonitrile to produce 4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile. This synthesis method has been optimized to provide high yields of the compound and has been reported in scientific literature.
科学的研究の応用
4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile has been shown to have potential therapeutic applications in various scientific research studies. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile has been shown to have anti-inflammatory properties, which can be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-(1-benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4/c1-14-18(11-17(12-23)25(14)2)21-24-19-10-16(22)8-9-20(19)26(21)13-15-6-4-3-5-7-15/h3-11H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHHMUOXNMBMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzyl-5-chlorobenzimidazol-2-yl)-1,5-dimethylpyrrole-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B7534561.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7534565.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B7534576.png)
![N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide](/img/structure/B7534585.png)

![1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B7534591.png)
![5,7-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7534610.png)
![1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide](/img/structure/B7534617.png)
![N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534621.png)
![2-chloro-N-(2-methoxyphenyl)-5-[(2,4,6-trichloroanilino)carbamoyl]benzenesulfonamide](/img/structure/B7534625.png)
![1-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)-3-[3-(dimethylamino)propylamino]propan-2-ol](/img/structure/B7534636.png)
![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534644.png)